molecular formula C26H24N2O5 B2824074 3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005126-49-7

3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2824074
CAS No.: 1005126-49-7
M. Wt: 444.487
InChI Key: PUCZXUVHKHVZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a chemical compound for research use. It features a complex polycyclic structure that incorporates both an isoxazole ring and a pyrrolidine-dione system. The isoxazole scaffold is a prominent heterocycle in medicinal chemistry, known for its versatility and presence in compounds with a range of pharmacological activities . The specific substitution pattern on this core structure, including the 2,4-dimethoxyphenyl and p-tolyl groups, suggests potential for interaction with biological targets. Researchers are exploring this class of molecules in various areas, and the dimethoxyphenyl substituent, in particular, is a feature of interest in the design of bioactive molecules due to its electronic properties . This product is provided for research purposes as part of collections of unique chemical building blocks or for screening in discovery programs. It is intended for use by qualified laboratory professionals only. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming the product's identity and purity prior to use. All sales are final.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-16-9-11-17(12-10-16)27-25(29)22-23(20-14-13-19(31-2)15-21(20)32-3)28(33-24(22)26(27)30)18-7-5-4-6-8-18/h4-15,22-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCZXUVHKHVZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,4-d]isoxazole core, followed by the introduction of the 2,4-dimethoxyphenyl, phenyl, and p-tolyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Inhibition of Enzymatic Activity

Research has demonstrated that derivatives of pyrrolo[3,4-d]isoxazole compounds can act as inhibitors of various enzymes. For example, studies have shown that certain derivatives exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The mechanism involves the binding of the compound to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling .

Anticancer Activity

Pyrrolo[3,4-d]isoxazole derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of related compounds that showed significant cytotoxicity against cancer cell lines. The mode of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Analgesic and Sedative Effects

Recent studies have explored the analgesic and sedative properties of pyrrolo[3,4-c]pyridine derivatives. These compounds demonstrated efficacy in preclinical models for pain relief and sedation, suggesting that modifications to the isoxazole framework could enhance these effects. The pharmacological profile indicates potential use in treating chronic pain conditions .

Synthetic Applications

The synthesis of 3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can be achieved through various methods involving cyclization reactions and functional group transformations. The versatility of this compound allows for modifications that can tailor its biological activity:

Synthesis Methodology

The synthetic route often involves:

  • Formation of the Pyrrole Ring : Utilizing appropriate precursors such as phenylhydrazine and α-keto esters.
  • Cyclization Reactions : Employing acid-catalyzed cyclization to form the isoxazole moiety.
  • Functionalization : Introduction of substituents on the aromatic rings to modulate activity.

These synthetic strategies enable chemists to produce a library of derivatives for screening against various biological targets.

Case Study 1: Acetylcholinesterase Inhibition

A study conducted on a series of pyrrolo[3,4-d]isoxazole derivatives explored their effectiveness as AChE inhibitors. The compound demonstrated IC50 values comparable to known inhibitors, indicating significant potential for therapeutic applications in neurodegenerative diseases like Alzheimer's.

Case Study 2: Anticancer Activity

In vitro studies were performed on cancer cell lines treated with various derivatives of pyrrolo[3,4-d]isoxazole. Results indicated a dose-dependent response with IC50 values suggesting effective cytotoxicity against breast and lung cancer cells. Further investigation into the mechanism revealed induction of apoptosis via mitochondrial pathways.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

Compound ID Core Structure Substituents Melting Point (°C) Notable Properties
Target Compound Pyrrolo[3,4-d]isoxazole-dione 2,4-Dimethoxyphenyl, phenyl, p-tolyl N/A High solubility (methoxy groups)
33 Pyrrolo[3,4-c]pyrazole-dione 3-Methoxyphenylamino, p-tolyl 180–182 Moderate polarity, white solid
35 Pyrrolo[3,4-c]pyrazole-dione Trifluoromethylphenylamino, p-tolyl 190–192 Lipophilic (CF3 group), blue solid
25 Pyrrolo[3,4-c]pyrazole-dione 2-Furyl, p-tolyl 172–174 Aromatic furan, white solid
27 Pyrrolo[3,4-c]pyrazole-dione 3-Thienyl, p-tolyl 198–200 Sulfur-containing, white solid
Pyrrolo[3,4-d]isoxazole-dione 2-Chlorophenyl, dimethylaminophenyl N/A Electron-withdrawing (Cl), basic (NMe2)

Key Research Findings and Implications

Electronic and Solubility Properties

  • The 2,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to analogs with single substituents (e.g., compound 33) or lipophilic groups (e.g., trifluoromethyl in 35 ).

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22N2O4\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_4

This structure features a pyrrolo[3,4-d]isoxazole core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrrolo[3,4-d]isoxazole framework exhibit significant anticancer properties. For instance:

  • In vitro studies showed that derivatives of this class inhibited cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
  • Case Study : A derivative similar to the compound demonstrated an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing against bacterial strains : The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases:

  • Acetylcholinesterase Inhibition : Studies have shown that derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The most active derivative achieved an IC50 value of 17.5 nM, comparable to established drugs like donepezil .

Antioxidant Activity

The antioxidant capacity of the compound has been assessed through various assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated significant radical scavenging activity with an IC50 value of 18 µg/mL, indicating its potential as an antioxidant agent .

The biological activities of 3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione are attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Enzyme Inhibition : It selectively inhibits AChE and other enzymes involved in neurotransmitter degradation.
  • Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.

Q & A

Q. What are the key synthetic strategies for constructing the dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione core structure?

  • Methodological Answer : The core structure is synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and dipolarophiles (e.g., pyrrole derivatives). Critical parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency .
  • Catalysts : Bases like K2_2CO3_3 or Pd catalysts (e.g., Pd2_2dba3_3 with Xantphos) improve regioselectivity .
  • Temperature : Reactions typically proceed at reflux (80–120°C) for 8–24 hours .
    Example protocol: Microwave-assisted synthesis in 1,4-dioxane at 150°C for 2 hours yields 85–92% purity .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR identify substituent patterns and diastereotopic protons .
  • X-ray crystallography : Resolves absolute stereochemistry (e.g., orthorhombic P21_121_121_1 space group, Z=4) .
  • IR spectroscopy : Confirms carbonyl stretching vibrations (~1700–1750 cm1^{-1}) for isoxazole-dione moieties .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of cycloaddition reactions in synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states to determine regioselectivity:
  • Reaction path search : Identifies favorable pathways for nitrile oxide cycloadditions .
  • Electrostatic potential maps : Highlight electron-deficient regions in dipolarophiles, guiding substituent placement .
    Example: Computational studies on analogous pyrrolo-isoxazoles show 85% accuracy in predicting regioselectivity vs. experimental data .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Address discrepancies via:
  • Orthogonal assays : Combine enzyme inhibition (e.g., COX-2) with cell viability assays (MTT) to distinguish target-specific vs. cytotoxic effects .
  • Solubility optimization : Use co-solvents (e.g., DMSO:PBS ratios) to mitigate false negatives in aqueous assays .
    Case study: A derivative showed 10 µM IC50_{50} in enzymatic assays but no activity in cell-based models due to poor membrane permeability; formulation with cyclodextrins restored activity .

Q. How do structural modifications at specific positions affect the compound’s pharmacological profile?

  • Methodological Answer : Systematic SAR studies reveal:
  • Position 3 (2,4-dimethoxyphenyl) : Electron-donating groups enhance metabolic stability (t1/2_{1/2} > 6 hours in microsomes) .
  • Position 5 (p-tolyl) : Hydrophobic substituents improve binding to hydrophobic enzyme pockets (e.g., 5-fold increase in kinase inhibition) .
  • Core modifications : Replacing isoxazole with pyrazole reduces off-target activity but lowers potency .

Notes

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (solvent, catalyst ratio, time) .
  • Data Contradictions : Cross-validate spectral data with computational models (e.g., NMR chemical shift prediction via ACD/Labs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.